1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene is a complex organic compound with the molecular formula C27H32F2O. This compound is characterized by the presence of multiple fluorine atoms and a cyclohexyl group, which contribute to its unique chemical properties. It is primarily used in advanced scientific research and industrial applications due to its specific reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Ethynyl Group: This involves the coupling of a phenylacetylene derivative with a suitable halogenated benzene compound under palladium-catalyzed conditions.
Introduction of the Cyclohexyl Group: The trans-4-pentylcyclohexyl group is introduced via a Friedel-Crafts alkylation reaction.
Fluorination: The final step involves the selective fluorination of the aromatic rings using a fluorinating agent such as Selectfluor.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The use of automated systems for monitoring and controlling the reaction parameters is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Wissenschaftliche Forschungsanwendungen
1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties in the treatment of various diseases.
Industry: Utilized in the production of advanced materials and as a component in liquid crystal displays.
Wirkmechanismus
The mechanism of action of 1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in cellular signaling pathways.
Pathways Involved: It modulates pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4-Difluoro-4’-(trans-4-pentylcyclohexyl)biphenyl
- 1-Butoxy-2,3-difluoro-4-(trans-4-pentylcyclohexyl)benzene
Uniqueness
1-((2,3-Difluoro-4-(trans-4-pentylcyclohexyl)phenyl)ethynyl)-4-ethoxy-2,3-difluorobenzene stands out due to its unique combination of fluorine atoms and the ethynyl group, which impart distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity.
Eigenschaften
Molekularformel |
C27H30F4O |
---|---|
Molekulargewicht |
446.5 g/mol |
IUPAC-Name |
1-[2-[2,3-difluoro-4-(4-pentylcyclohexyl)phenyl]ethynyl]-4-ethoxy-2,3-difluorobenzene |
InChI |
InChI=1S/C27H30F4O/c1-3-5-6-7-18-8-10-19(11-9-18)22-16-14-20(24(28)26(22)30)12-13-21-15-17-23(32-4-2)27(31)25(21)29/h14-19H,3-11H2,1-2H3 |
InChI-Schlüssel |
HUOASQITFHLADB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2=C(C(=C(C=C2)C#CC3=C(C(=C(C=C3)OCC)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.